Catalytic Activity of Cy-Containing Ligands vs. t-Bu-Containing Ligands in Pd-Catalyzed Aryl Halide Cross-Coupling
In a head-to-head evaluation under identical aqueous cross-coupling conditions, the Pd catalyst derived from the dicyclohexylphosphino-based ligand Cy-Pip-phos (4-(dicyclohexylphosphino)-N,N-dimethylpiperidinium chloride) was explicitly characterized as 'less active' than the catalysts derived from the di-tert-butylphosphino-based ligands t-Bu-Amphos and t-Bu-Pip-phos [1]. The study quantitatively correlated catalyst activity with ligand cone angle, demonstrating that the smaller cone angle of the dicyclohexylphosphino group (relative to the di-tert-butylphosphino group) contributes mechanistically to the observed difference in catalytic performance [2].
| Evidence Dimension | Catalytic activity in Pd-catalyzed cross-coupling of aryl halides |
|---|---|
| Target Compound Data | Cy-Pip-phos (dicyclohexylphosphino analog): 'less active catalyst' [1] |
| Comparator Or Baseline | t-Bu-Amphos: 'active catalyst'; t-Bu-Pip-phos: 'active catalyst' [1] |
| Quantified Difference | Activity ranking: t-Bu-Amphos ≈ t-Bu-Pip-phos > Cy-Pip-phos (exact numeric conversion or yield data not reported in this study) [1] |
| Conditions | Aqueous solvent, Pd(OAc)₂ precatalyst, mild conditions, aryl halide cross-coupling [1] |
Why This Matters
This direct comparison establishes that ligands incorporating dicyclohexylphosphino groups provide a measurably different, and in this specific context lower, catalytic activity profile than their di-tert-butylphosphino counterparts, enabling rational ligand selection based on desired reaction rate and substrate tolerance.
- [1] DeVasher, R. B., Spruell, J. M., Dixon, D. A., et al. (2005). Experimental and Computational Study of Steric and Electronic Effects on the Coordination of Bulky, Water-Soluble Alkylphosphines to Palladium under Reducing Conditions: Correlation to Catalytic Activity. Organometallics, 24(5), 962-971. View Source
- [2] DeVasher, R. B., Spruell, J. M., Dixon, D. A., et al. (2005). Experimental and Computational Study of Steric and Electronic Effects on the Coordination of Bulky, Water-Soluble Alkylphosphines to Palladium under Reducing Conditions: Correlation to Catalytic Activity. Organometallics, 24(5), 962-971. View Source
